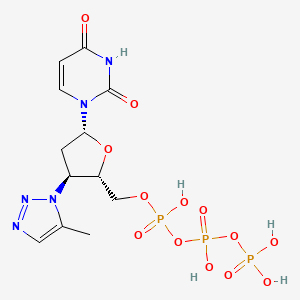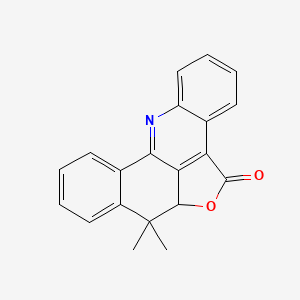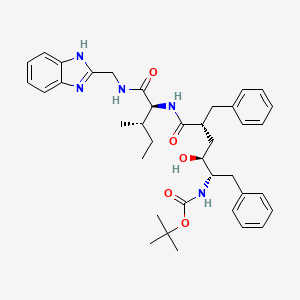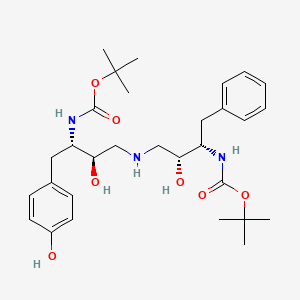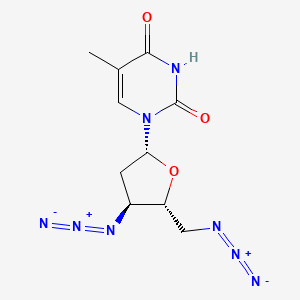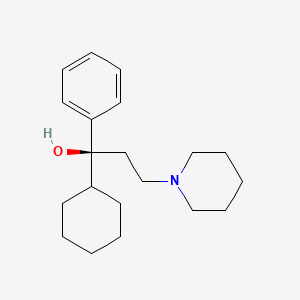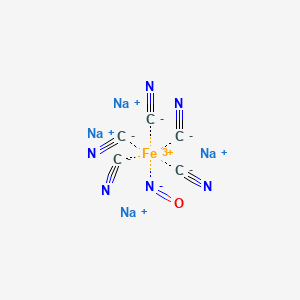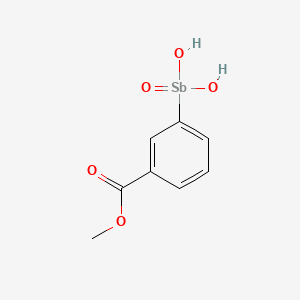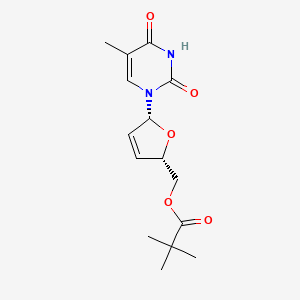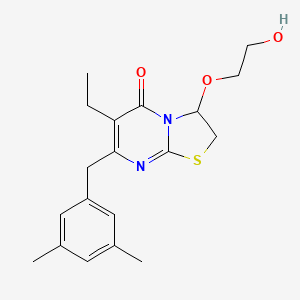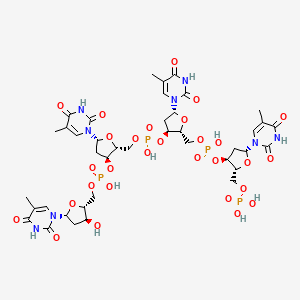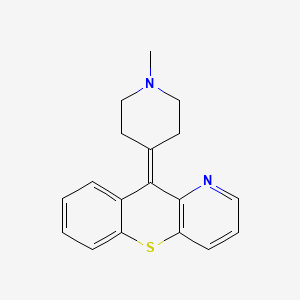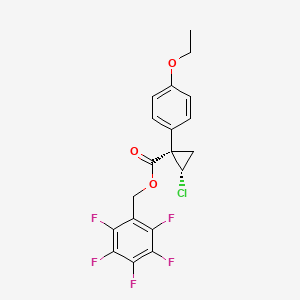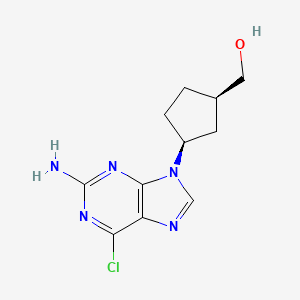
(+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is a synthetic compound that belongs to the class of purine analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol typically involves multi-step organic synthesis. The starting materials are often commercially available purine derivatives and cyclopentyl intermediates. The key steps may include:
Nucleophilic substitution: Introduction of the amino group at the 2-position of the purine ring.
Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.
Hydroxylation: Introduction of the carbinol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol can undergo various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the purine ring.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of purine analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying nucleic acid interactions and metabolism.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Possible use in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol likely involves its interaction with nucleic acids. The compound may inhibit enzymes involved in DNA or RNA synthesis, such as polymerases or kinases, leading to disruption of nucleic acid metabolism and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral drug that also targets viral DNA polymerase.
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Cladribine: A purine analog used in the treatment of certain leukemias.
Uniqueness
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is unique due to its specific structure, which may confer distinct biological activity and selectivity compared to other purine analogs. Its cis-configuration and the presence of both amino and chloro substituents on the purine ring may influence its interaction with biological targets.
Propriétés
Numéro CAS |
118237-86-8 |
|---|---|
Formule moléculaire |
C11H14ClN5O |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
[(1R,3S)-3-(2-amino-6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H2,13,15,16)/t6-,7+/m1/s1 |
Clé InChI |
DOKOPGLGDNHBAS-RQJHMYQMSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES canonique |
C1CC(CC1CO)N2C=NC3=C2N=C(N=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


